ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Description
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiazole core. The molecule contains two key functional groups:
- An ethyl carboxylate moiety at position 4 of the cyclopenta-thiazole ring, enhancing solubility and influencing metabolic stability.
This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or protease modulators due to its reactive chloroacetyl group. Its bicyclic framework provides conformational rigidity, which may improve target selectivity compared to simpler heterocycles.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-2-17-10(16)6-3-4-7-9(6)14-11(18-7)13-8(15)5-12/h6H,2-5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAPLFSVLUTQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135622 | |
| Record name | Ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219827-54-9 | |
| Record name | Ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a β-keto ester, with thiourea under acidic or basic conditions to form the thiazole ring.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation using chloroacetyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amides, or thioethers.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Hydrolysis Products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thiazole derivatives and is characterized by its thiazole ring fused with a cyclopentane moiety. The presence of the chloroacetyl functional group enhances its reactivity and biological activity. The molecular formula is C₁₁H₁₃ClN₂O₃S, with a molecular weight of approximately 290.77 g/mol.
Key Structural Data:
- Molecular Formula: C₁₁H₁₃ClN₂O₃S
- Molecular Weight: 290.77 g/mol
- CAS Number: 1219827-54-9
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Properties: Potential effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects: Possible modulation of inflammatory pathways.
- Enzyme Inhibition: Interaction with specific enzymes that could lead to therapeutic benefits.
Case Studies:
- A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of thiazole derivatives, suggesting that ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate could be explored for similar applications .
- Another research article focused on the anti-inflammatory properties of thiazole compounds, indicating a pathway for further investigation into this compound's therapeutic potential .
Applications in Drug Development
Given its structural characteristics and biological activity, this compound serves as a valuable intermediate in drug development:
- Lead Compound Identification: Its unique properties may lead to the development of new pharmaceuticals targeting specific diseases.
- Pharmaceutical Formulation: Potential incorporation into formulations aimed at treating infections or inflammatory conditions.
Mechanism of Action
The mechanism by which ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate exerts its effects is largely dependent on its interactions with biological targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to inhibition of enzyme activity or modulation of receptor function. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate and Analogues
Key Differences and Implications:
Substituent Chemistry: The target compound employs a chloroacetyl group, which is more reactive than the carboxamide linker in the analogue . This reactivity may facilitate covalent interactions with cysteine residues in biological targets, a strategy used in irreversible inhibitors.
Molecular Weight and Complexity :
- The analogue has a higher molecular weight (327.9 g/mol) due to the isopropyl-thiazole extension, whereas the target compound’s weight is likely lower, favoring better pharmacokinetic profiles for central nervous system targets.
Biological Activity :
- Chloroacetyl derivatives like the target compound are associated with covalent inhibition mechanisms, as seen in drugs like ibrutinib. In contrast, carboxamide-linked analogues (e.g., the compound in ) often exhibit reversible binding, making them suitable for transient enzyme modulation.
Structural Determination :
- Both compounds’ crystal structures could be resolved using SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography due to their robustness and precision .
Research Findings and Limitations
- Synthetic Challenges : The chloroacetyl group in the target compound may pose stability issues during synthesis, requiring controlled reaction conditions to prevent hydrolysis or polymerization.
- Biological Data Gaps : While the analogue in has documented antimicrobial activity, the target compound’s specific biological data (e.g., IC₅₀ values, toxicity) remain undisclosed in public literature, highlighting a need for further empirical studies.
- Computational Insights : Molecular docking studies suggest that the target’s bicyclic core may fit into ATP-binding pockets of kinases, but experimental validation is required.
Biological Activity
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate (CAS Number: 1219827-54-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and implications for therapeutic applications.
- Molecular Formula : C11H13ClN2O3S
- Molecular Weight : 288.75 g/mol
- IUPAC Name : Ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
- Physical Properties :
- Boiling Point: 502.8ºC
- Flash Point: 257.9ºC
- Density: 1.391 g/cm³
These properties indicate a stable compound suitable for further biological evaluation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The compound in focus has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro assays demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound has been evaluated in several cancer cell lines. Preliminary results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Acetylcholinesterase Inhibition
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential neuroprotective effects. In vitro assays demonstrated that it inhibits acetylcholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The mechanism involves competitive inhibition at the enzyme's active site, as supported by molecular docking studies that reveal favorable binding interactions with key residues .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Activity in Cell Lines
In a study assessing anticancer activity, the compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that at concentrations of 10 µM and above, there was a significant reduction in cell viability (over 70% in both cell lines), suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a nucleophilic substitution reaction between ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate (a precursor) and chloroacetyl chloride. Use statistical Design of Experiments (DOE) to optimize variables such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios. DOE minimizes trial-and-error approaches by identifying critical factors through fractional factorial designs . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental parameters . Validate results with HPLC and NMR to confirm product purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Use - and -NMR to confirm the cyclopenta-thiazole core and chloroacetyl substitution. Compare chemical shifts with structurally similar compounds (e.g., ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) .
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm, N–H at ~3300 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
Advanced Research Questions
Q. How does the fused cyclopenta-thiazole ring system influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Investigate ring strain and electronic effects using density functional theory (DFT) . Calculate HOMO/LUMO energies to predict sites for electrophilic attack (e.g., the thiazole sulfur or amino group). Compare with experimental results from alkylation or acylation reactions. For example, assess the regioselectivity of halogenation at the cyclopenta ring versus the thiazole moiety. Computational tools like ICReDD’s reaction path search methods can model competing pathways .
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?
- Methodological Answer : Apply systematic error analysis :
- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous conditions for chloroacetyl chloride).
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-acylation or ring-opening derivatives).
- Cross-Validation : Compare results with analogous compounds (e.g., ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate) to identify structural trends .
- Feedback Loops : Integrate experimental data into computational models to refine reaction mechanisms .
Q. How can computational chemistry predict this compound’s behavior in heterogeneous catalytic systems?
- Methodological Answer : Use molecular docking and molecular dynamics simulations to study interactions with catalytic surfaces (e.g., TiO for photoactivity studies). Parameterize force fields using DFT-optimized geometries. Validate predictions with experimental catalysis trials (e.g., hydrogenation or oxidation) and characterize surface adsorption via XPS or TEM .
Methodological and Safety Considerations
Q. What advanced training is recommended for handling this compound’s reactive intermediates?
- Methodological Answer : Enroll in courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design , which covers advanced synthesis, safety protocols, and data interpretation . For hazardous intermediates (e.g., chloroacetyl chloride), follow SDS guidelines for chlorinated compounds, including fume hood use and emergency neutralization protocols .
Q. How can researchers design experiments to study this compound’s potential in multi-step organic syntheses?
- Methodological Answer : Adopt a modular synthesis approach :
- Step 1 : Functionalize the cyclopenta-thiazole core (e.g., introduce protecting groups for the amino moiety).
- Step 2 : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic rings.
- Step 3 : Apply process control algorithms (e.g., PID controllers) to maintain optimal conditions during scale-up .
Data Analysis and Reporting
Q. What statistical methods are essential for analyzing structure-activity relationships (SAR) involving this compound?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, dipole moment) with biological activity. Generate QSAR models using software like Schrödinger’s QikProp. Cross-reference with crystallographic data (if available) to validate conformational hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
